molecular formula C14H12ClN5 B2730678 1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105234-21-6

1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2730678
CAS No.: 1105234-21-6
M. Wt: 285.74
InChI Key: XYPMMHCUGGNFAI-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and kinase inhibition properties .

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often utilize green chemistry approaches to minimize environmental impact and improve yield .

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. It acts as a competitive inhibitor, binding to the active site of the kinase and preventing substrate phosphorylation . This inhibition disrupts signaling pathways involved in cell growth and proliferation, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

  • 1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(3-bromophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[4,3-d]pyrimidin-4-amine

These compounds share similar structural features but differ in their substituents and positions, which can influence their biological activities and chemical properties . The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activity profile .

Properties

IUPAC Name

1-(3-chlorophenyl)-N-cyclopropylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5/c15-9-2-1-3-11(6-9)20-14-12(7-18-20)13(16-8-17-14)19-10-4-5-10/h1-3,6-8,10H,4-5H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPMMHCUGGNFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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